molecular formula C21H21NO2 B5771561 (3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one

(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one

Cat. No.: B5771561
M. Wt: 319.4 g/mol
InChI Key: RULSUMWOFMEZBE-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of furan derivatives and is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a furan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 5-phenylfuran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Halogenation and alkylation reactions are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is key to its efficacy.

Comparison with Similar Compounds

    Brilliant Green: A compound with a similar diethylamino group but different overall structure.

    Malachite Green: Another dye with structural similarities but distinct applications.

    Crystal Violet: Shares the diethylamino group but has a different core structure.

Uniqueness: (3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one stands out due to its furan-2-one core, which imparts unique chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[[4-(diethylamino)phenyl]methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-3-22(4-2)19-12-10-16(11-13-19)14-18-15-20(24-21(18)23)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULSUMWOFMEZBE-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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